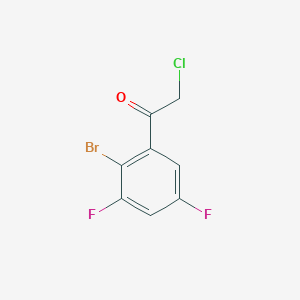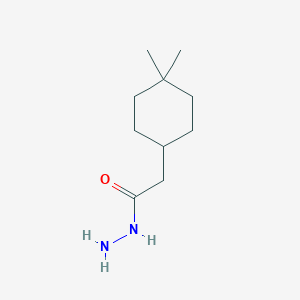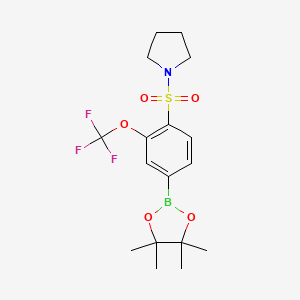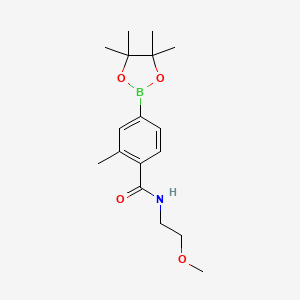![molecular formula C13H25BClN3O2 B13718433 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Dimethylaminoethyl Group: The pyrazole ring is then functionalized with a dimethylaminoethyl group through nucleophilic substitution.
Boronic Acid Formation: The resulting compound is then converted to the corresponding boronic acid using boron reagents.
Pinacol Ester Formation: Finally, the boronic acid is esterified with pinacol to form the pinacol ester.
Industrial production methods often involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Análisis De Reacciones Químicas
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Biological Research: It is used in the study of biological processes and the development of new diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride can be compared with other boronic esters such as phenylboronic acid pinacol ester and methylboronic acid pinacol ester . While all these compounds are used in Suzuki–Miyaura coupling reactions, this compound is unique due to its specific functional groups, which provide additional reactivity and selectivity in certain reactions .
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Methylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the products formed.
Propiedades
Fórmula molecular |
C13H25BClN3O2 |
|---|---|
Peso molecular |
301.62 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C13H24BN3O2.ClH/c1-12(2)13(3,4)19-14(18-12)11-9-15-17(10-11)8-7-16(5)6;/h9-10H,7-8H2,1-6H3;1H |
Clave InChI |
FNQUWONOYYEEHO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)


![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)








